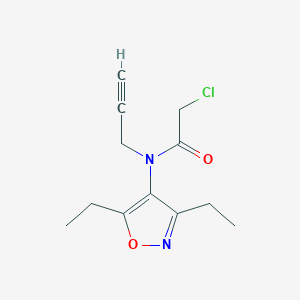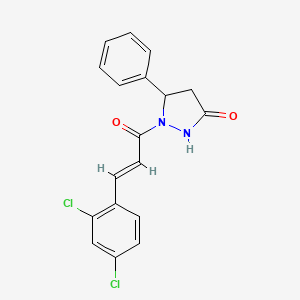
1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolidinone core with a phenyl group and a dichlorophenylacryloyl moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate acylating agent to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mécanisme D'action
The mechanism of action of 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, forming stable complexes through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
- 1-(3-(2,4-Dichlorophenyl)acryloyl)-4-methylpiperazine
- 2-[3-(2,4-Dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
Comparison: Compared to similar compounds, 1-(3-(2,4-Dichlorophenyl)acryloyl)-5-phenylpyrazolidin-3-one stands out due to its unique pyrazolidinone core, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C18H14Cl2N2O2 |
|---|---|
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
1-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-5-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-14-8-6-12(15(20)10-14)7-9-18(24)22-16(11-17(23)21-22)13-4-2-1-3-5-13/h1-10,16H,11H2,(H,21,23)/b9-7+ |
Clé InChI |
SSOXRKQISNOSHS-VQHVLOKHSA-N |
SMILES isomérique |
C1C(N(NC1=O)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
SMILES canonique |
C1C(N(NC1=O)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



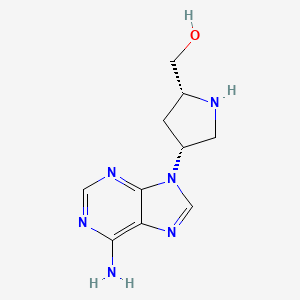
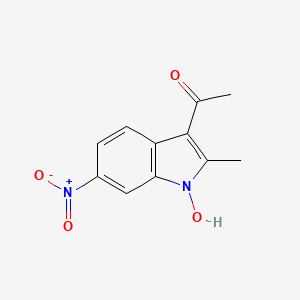
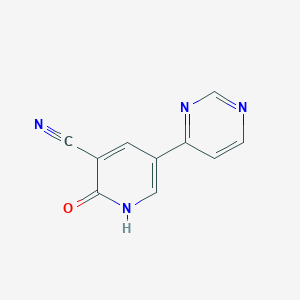
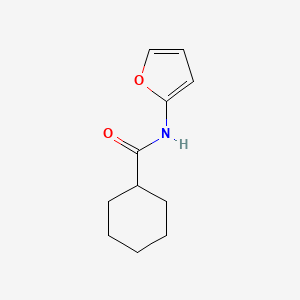
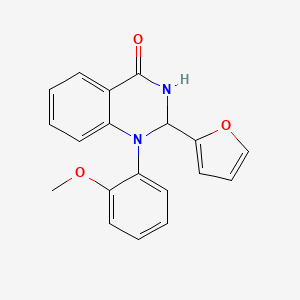
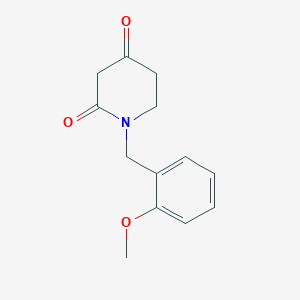
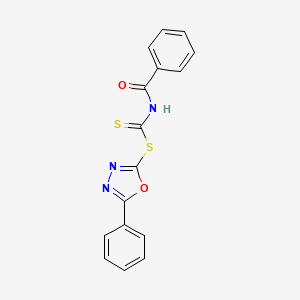
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
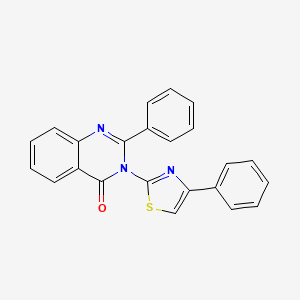
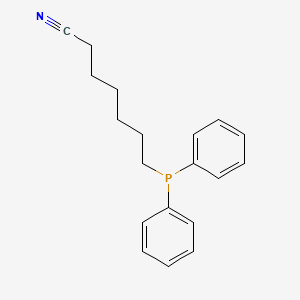
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
